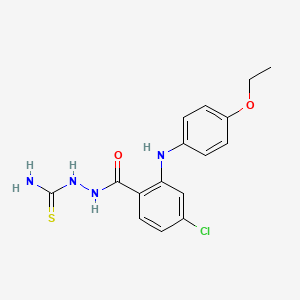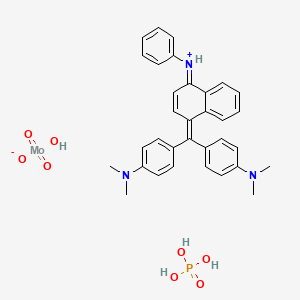
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, molybdatephosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, molybdatephosphate is a complex organic compound with a unique structure. It is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, molybdatephosphate involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include dimethylamine, phenylamine, and naphthalene derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, molybdatephosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield compounds with different functional groups attached to the aromatic rings.
Scientific Research Applications
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, molybdatephosphate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.
Biology: It is employed in biological research to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential medicinal properties, including its use in drug development and as a diagnostic tool.
Industry: In industrial applications, the compound is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, molybdatephosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, molybdatephosphate include:
Benzophenone, 4,4’-bis(dimethylamino)-: Known for its use in organic synthesis and as a photoinitiator.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Utilized in various chemical reactions and as a precursor for other organic compounds.
Uniqueness
What sets this compound apart is its complex structure, which allows for a diverse range of chemical reactions and applications. Its unique combination of functional groups and aromatic rings provides distinct reactivity and stability compared to similar compounds.
Properties
CAS No. |
71798-68-0 |
|---|---|
Molecular Formula |
C33H36MoN3O8P |
Molecular Weight |
729.6 g/mol |
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;hydroxy-oxido-dioxomolybdenum;phosphoric acid |
InChI |
InChI=1S/C33H31N3.Mo.H3O4P.H2O.3O/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;;1-5(2,3)4;;;;/h5-23H,1-4H3;;(H3,1,2,3,4);1H2;;;/q;+1;;;;;-1 |
InChI Key |
ZTNUAQZLQFAMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.OP(=O)(O)O.O[Mo](=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


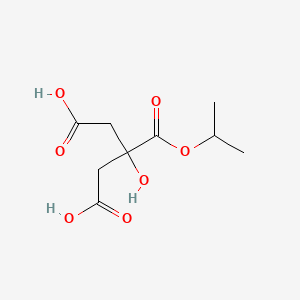
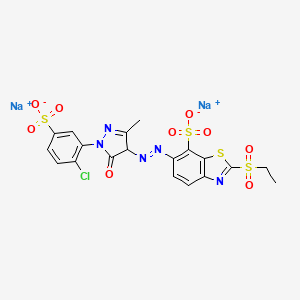
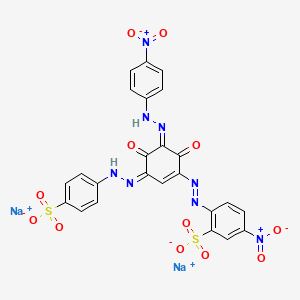
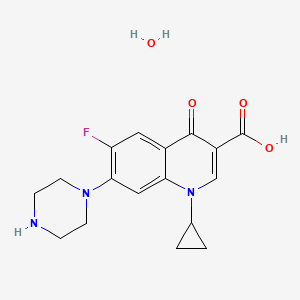

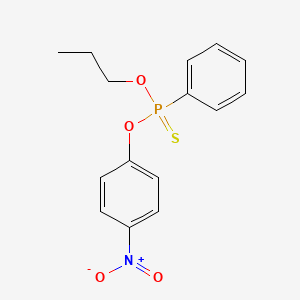
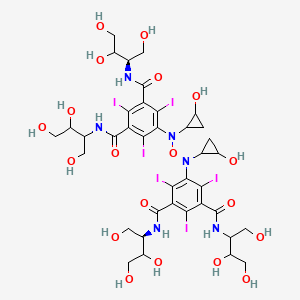

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)


